1-(2-chlorophenyl)propan-2-amine hydrochloride
Overview
Description
1-(2-chlorophenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 . It is a solid substance that is used for proteomics research . It is a derivative of 2-chloro-N-phenylpropan-2-amine and is commonly used in the synthesis of various compounds.
Molecular Structure Analysis
The molecular structure of 1-(2-chlorophenyl)propan-2-amine hydrochloride consists of a two-ring system with a chlorine atom attached to the phenyl ring and a nitrogen atom attached to the propan-2-amine group . The InChI code for this compound is 1S/C9H12ClN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H .Physical And Chemical Properties Analysis
1-(2-chlorophenyl)propan-2-amine hydrochloride is a solid substance . It should be stored at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.Scientific Research Applications
Environmental Remediation
Chlorophenols, which share the chlorophenyl motif with 1-(2-chlorophenyl)propan-2-amine hydrochloride, have been studied extensively due to their environmental impact and remediation processes. For instance, chlorophenols are known precursors to dioxins in municipal solid waste incineration, highlighting the importance of understanding their behavior and degradation pathways in environmental systems (Peng et al., 2016). Additionally, zero valent iron and bimetallic systems have been explored for their efficiency in dechlorinating chlorophenols, which could imply potential remediation techniques for related chlorophenyl compounds (Gunawardana, Singhal, & Swedlund, 2011).
Materials Engineering
In materials science, amine-functionalized materials, including metal-organic frameworks (MOFs), have shown promise for applications ranging from gas storage to catalysis. These functionalities enable strong interactions with CO2, making them attractive for CO2 capture and separation processes (Lin, Kong, & Chen, 2016). Such research may provide foundational knowledge for the development of new materials based on the amine functionality present in 1-(2-chlorophenyl)propan-2-amine hydrochloride.
Biomedical Applications
The field of biomedical research has also explored the use of chitosan, a biopolymer that, when functionalized with amine groups, exhibits enhanced solubility and bioadhesive properties. This has led to its application in various medical settings, such as wound healing and tissue engineering (Ryu, Hong, & Lee, 2015). The properties of chitosan-catechol conjugates underscore the potential biomedical applications of other amine-functionalized compounds, including 1-(2-chlorophenyl)propan-2-amine hydrochloride.
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
1-(2-chlorophenyl)propan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-7(11)6-8-4-2-3-5-9(8)10;/h2-5,7H,6,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZVWFGRVWIEKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroamphetamine hydrochloride | |
CAS RN |
35334-29-3 | |
Record name | 2-Chloroamphetamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035334293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-chlorophenyl)propan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLOROAMPHETAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W7H22D7O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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